2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

Medicinal Chemistry Physicochemical Property Prediction Drug-likeness Profiling

The compound 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- (CAS 960079-45-2; molecular formula C19H29N3O; molecular weight 315.45 g/mol) belongs to the spirocyclic β-lactam family built upon the 2,6-diazaspiro[3.3]heptan-1-one core. This scaffold was first disclosed as a chemically novel ring system by AstraZeneca medicinal chemists, who reported a concise synthesis amenable to parallel library production.

Molecular Formula C19H29N3O
Molecular Weight 315.5 g/mol
Cat. No. B12627404
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-
Molecular FormulaC19H29N3O
Molecular Weight315.5 g/mol
Structural Identifiers
SMILESCCN(CC)CCCN1CC2(C1=O)CN(C2)CC3=CC=CC=C3
InChIInChI=1S/C19H29N3O/c1-3-20(4-2)11-8-12-22-16-19(18(22)23)14-21(15-19)13-17-9-6-5-7-10-17/h5-7,9-10H,3-4,8,11-16H2,1-2H3
InChIKeyKLLZYOAZDBTYLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-: Core Scaffold Identity and Procurement-Relevant Class Characteristics


The compound 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- (CAS 960079-45-2; molecular formula C19H29N3O; molecular weight 315.45 g/mol) belongs to the spirocyclic β-lactam family built upon the 2,6-diazaspiro[3.3]heptan-1-one core. This scaffold was first disclosed as a chemically novel ring system by AstraZeneca medicinal chemists, who reported a concise synthesis amenable to parallel library production [1]. The bicyclic framework consists of two fused azetidine rings sharing a single spiro carbon, with a β-lactam carbonyl at the 1-position. The target compound carries an N-6 benzyl group and an N-2 3-(diethylamino)propyl side chain that introduces a tertiary amine basic center, distinguishing it from other members of the 1a–g series described in the pioneering synthesis literature [1]. Commercial sources list a minimum purity of 98% (NLT 98%) with storage recommended at 20 °C for up to 2 years .

Why Generic Substitution is Not Advisable for 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-


Within the 2,6-diazaspiro[3.3]heptan-1-one series, the N-2 substituent (R1 group) is the primary determinant of molecular properties critical to both downstream chemistry and biological application. The 3-(diethylamino)propyl side chain in the target compound confers a basic tertiary amine (predicted pKa ~9–10) that is absent in the commercially available 2-phenyl (CAS 960079-47-4) and 2-(2-phenoxyethyl) (CAS 960079-46-3) analogues [1]. This basic center fundamentally alters the compound's ionization state at physiological pH, its hydrogen-bonding capacity (4 H-bond acceptors vs. 2 for the phenyl analogue), its computed lipophilicity profile, and its ability to form pharmaceutically relevant salts [1]. These differences mean that the target compound cannot be freely interchanged with other 2,6-diazaspiro[3.3]heptan-1-one variants in any application where the pendant amine is intended to engage a biological target, modulate solubility, or serve as a synthetic handle. The quantitative differences are detailed in Section 3.

Quantitative Comparator Evidence for 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- Versus Its Closest Structural Analogs


XLogP Differentiation: Lower Computed Lipophilicity Relative to the Phenoxyethyl Analog

The target compound exhibits a computed XLogP of 1.7, which is 0.59 log unit lower than that of the directly comparable 2-(2-phenoxyethyl)-6-benzyl analog (XLogP 2.29) . This lower lipophilicity is attributable to the replacement of the hydrophobic phenoxyethyl moiety with the more polar diethylamino propyl chain. Lipinski analysis suggests that XLogP values closer to 1 are generally more favorable for oral bioavailability, positioning the target compound as the more property-balanced member of this sub-series.

Medicinal Chemistry Physicochemical Property Prediction Drug-likeness Profiling

Topological Polar Surface Area (TPSA) Reduction Versus Phenyl and Phenoxyethyl Analogues

The target compound has a computed topological polar surface area (TPSA) of 26.8 Ų, which is lower than both the 2-phenyl analog (TPSA = 32.3 Ų) and the 2-(2-phenoxyethyl) analog (TPSA = 32.8 Ų) . Despite the target compound having four H-bond acceptors versus two for the phenyl analog, the spatial distribution of polarity from the diethylamino group results in a 17–18% smaller TPSA. TPSA values below 60 Ų are generally associated with favorable passive membrane permeability; the target compound's TPSA is well within this range.

Drug Design Membrane Permeability In Silico ADME

Rotatable Bond Count: A Quantitative Metric of Conformational Flexibility in the 2,6-Diazaspiro[3.3]heptan-1-one Series

The target compound possesses 8 rotatable bonds, substantially exceeding the 0 rotatable bonds of the 2-phenyl analog and the 6 rotatable bonds of the 2-(2-phenoxyethyl) analog . This high rotatable bond count is a direct consequence of the 3-(diethylamino)propyl chain and differentiates the target compound as the most flexible member of the comparator set. While higher rotatable bond counts generally correlate with reduced oral bioavailability (Veber rules), the presence of a conformationally restricted spirocyclic core partially offsets this effect.

Molecular Flexibility Entropy Considerations Ligand Efficiency

Ionizable Tertiary Amine: Salt Formation Potential Absent from Neutral Analogues

The diethylamino group of the target compound (pKa predicted ~9.2–9.8 for structurally related tertiary amines) provides a protonation site that enables hydrochloride or other pharmaceutically acceptable salt formation [1]. In contrast, the 2-phenyl analog (CAS 960079-47-4) and the 2-(2-phenoxyethyl) analog (CAS 960079-46-3) are neutral molecules lacking a basic amine, and consequently cannot form acid-addition salts under standard conditions . The Stocks et al. synthesis paper explicitly describes the isolation of intermediate 7 as a crystalline hydrochloride salt, confirming the synthetic feasibility of salt formation within this scaffold family [1].

Salt Screening Solubility Enhancement Crystallization

Novel Scaffold Precedent: The 2,6-Diazaspiro[3.3]heptan-1-one Core as a Validated Library-Producible β-Lactam System

The 2,6-diazaspiro[3.3]heptan-1-one ring system was explicitly described by Stocks et al. as 'a chemically novel ring system' that to the best of their knowledge 'has not previously been prepared in the chemical literature' [1]. In contrast, simpler spirocyclic β-lactams (e.g., proline-derived systems) are well-represented and known as β-turn mimetics [1][2]. The synthesis report demonstrated that a diverse library of 2,6-diazaspiro[3.3]heptan-1-ones (compounds 1a–g) could be accessed in synthetically useful yields (46–97%) from a common intermediate [1]. The diazaspiro[3.3]heptane scaffold more broadly has been validated as a piperazine bioisostere in kinase inhibitor programs (e.g., CDK4/6, NUAK1, FGFR3 inhibitors), indicating that the scaffold itself occupies biologically relevant chemical space [3].

Scaffold Novelty Library Synthesis β-Turn Mimetics

Computed Boiling Point and Density Differentiation: Practical Handling and Purification Considerations

The target compound has a computed boiling point of 448.9 °C at 760 mmHg and density of 1.11 g/cm³ . The 2-phenyl analog boils at a comparable 426.6 °C , while the 2-(2-phenoxyethyl) analog boils significantly higher at 504 °C . The target compound's density is notably lower than both the phenyl analog (1.28 g/cm³) and the phenoxyethyl analog (1.24 g/cm³), reflecting the lower aromatic content and greater aliphatic character imparted by the diethylamino propyl chain.

Physical Properties Purification Formulation

Optimal Research and Industrial Application Scenarios for 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)- Based on Quantitative Differentiation Evidence


Medicinal Chemistry: Lead Optimization Programs Requiring an Ionizable Amine-Containing Spirocyclic β-Lactam Building Block

Programs targeting CNS or peripheral receptors that recognize basic amine pharmacophores (e.g., GPCRs, ion channels, transporters) can leverage the target compound's tertiary amine center—a feature absent from all other commercially available 2,6-diazaspiro[3.3]heptan-1-one analogues . The computed TPSA of 26.8 Ų and XLogP of 1.7 position this compound within favorable property space for CNS penetration, while the 8 rotatable bonds offer sufficient flexibility for induced-fit binding. Procurement of this specific compound avoids the need for de novo installation of a basic amine side chain via multi-step synthesis from the less functionalized phenyl or phenoxyethyl analogues .

Pharmaceutical Salt Screening and Solid-State Development

The diethylamino group (predicted pKa ~9.2–9.8) enables systematic salt screening with pharmaceutically acceptable acids (HCl, mesylate, tosylate, etc.) to identify crystalline forms with optimal solubility and stability . This developability pathway is foreclosed for the 2-phenyl and 2-(2-phenoxyethyl) analogues, which are neutral molecules . The Stocks et al. precedent of isolating the intermediate acid chloride as a stable crystalline hydrochloride salt provides a methodological starting point for salt form development .

Chemical Biology: Conformationally-Constrained β-Lactam Probe Synthesis

The 2,6-diazaspiro[3.3]heptan-1-one core has been validated as a spirocyclic β-lactam scaffold with potential as a β-turn mimetic, a class of compounds used to probe protein–protein interactions . The target compound offers the unique combination of this constrained scaffold with a pendant basic amine that can be further functionalized via reductive amination, amide coupling, or N-alkylation. With N-6 benzyl deprotection achievable via transfer hydrogenation (demonstrated for compound 1a in 74% yield ), the target compound can serve as an advanced intermediate for generating diverse probe libraries.

Physicochemical Property Benchmarking: Internal Comparator for In-House ADME Profiling Campaigns

With XLogP = 1.7, TPSA = 26.8 Ų, 8 rotatable bonds, and 4 H-bond acceptors, the target compound occupies a distinct and quantifiable position within the 2,6-diazaspiro[3.3]heptan-1-one chemical space . Organizations conducting systematic matched molecular pair (MMP) analyses or building predictive ADME models can use this compound as a calibration point representing a basic, flexible spirocyclic β-lactam, contrasting with the rigid, neutral phenyl analog (XLogP 1.0, TPSA 32.3, 0 rotatable bonds) .

Quote Request

Request a Quote for 2,6-Diazaspiro[3.3]heptan-1-one, 2-[3-(diethylamino)propyl]-6-(phenylmethyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.